Anisole, p-(1-ethylvinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

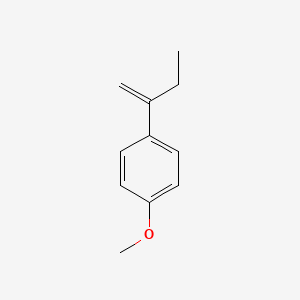

Anisole, p-(1-ethylvinyl)- is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anisole, p-(1-ethylvinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisole, p-(1-ethylvinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Anisole derivatives are widely utilized in organic synthesis due to their ability to participate in various chemical reactions. The presence of the methoxy group (-OCH₃) enhances the electrophilic character of the aromatic ring, making it a valuable intermediate in the synthesis of more complex molecules.

Synthetic Routes

- Alkylation Reactions : Anisole can undergo alkylation reactions to form substituted anisoles. The introduction of the ethylvinyl group at the para position allows for further functionalization.

- Electrophilic Aromatic Substitution : The methoxy group activates the aromatic ring towards electrophilic substitution, facilitating reactions such as nitration and sulfonation.

Materials Science

Anisole, p-(1-ethylvinyl)- has potential applications in materials science, particularly in the development of polymers and coatings.

Polymerization

- Thermoresponsive Polymers : The compound can be incorporated into polymer chains to create thermoresponsive materials that change properties with temperature variations. This application is particularly useful in drug delivery systems and smart coatings .

Coatings

- Protective Coatings : The unique chemical structure provides enhanced adhesion properties and resistance to environmental degradation, making it suitable for protective coatings in various industrial applications.

Medicinal Chemistry

The medicinal applications of anisole derivatives are an area of active research, particularly for their potential therapeutic effects.

Antimicrobial Activity

Research has shown that certain anisole derivatives exhibit antimicrobial properties, making them candidates for developing new antibacterial agents . The structural features of p-(1-ethylvinyl)-anisole may enhance its efficacy against specific pathogens.

Anticancer Properties

Studies suggest that anisole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study on Antimicrobial Activity

A study conducted on various anisole derivatives demonstrated that p-(1-ethylvinyl)-anisole exhibited significant activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications in the alkyl chain could enhance its antibacterial potency.

| Compound | Activity (MIC) | Bacterial Strain |

|---|---|---|

| p-(1-ethylvinyl)-anisole | 32 µg/mL | Staphylococcus aureus |

| Other derivatives | Varies | Various strains |

Case Study on Polymer Development

In a recent investigation into thermoresponsive polymers, researchers synthesized a copolymer incorporating p-(1-ethylvinyl)-anisole. The resulting material displayed a lower critical solution temperature (LCST), indicating potential for applications in temperature-sensitive drug delivery systems.

| Polymer Composition | LCST (°C) | Application |

|---|---|---|

| Copolymer with p-(1-ethylvinyl)-anisole | 37 | Drug delivery |

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is a strong electron-donating group, activating the aromatic ring toward electrophilic substitution at ortho and para positions. The 1-ethylvinyl substituent may sterically hinder certain reactions or influence regioselectivity. Key reactions include:

-

Nitration : Likely occurs at the para position relative to the methoxy group, forming nitro derivatives.

-

Sulfonation : Expected to yield sulfonic acid derivatives under concentrated sulfuric acid conditions.

-

Friedel-Crafts Alkylation/Acylation : The electron-rich ring facilitates these reactions, though steric effects from the ethylvinyl group may limit reactivity .

Table 1: Predicted Electrophilic Substitution Products

| Electrophile | Position | Major Product |

|---|---|---|

| NO₂⁺ | para to OCH₃ | 4-methoxy-3-(1-ethylvinyl)nitrobenzene |

| SO₃H⁺ | para to OCH₃ | 4-methoxy-3-(1-ethylvinyl)benzenesulfonic acid |

Thermal Decomposition

Based on pyrolysis studies of anisole , p-(1-ethylvinyl)-anisole likely undergoes decomposition at elevated temperatures (400–650°C) through pathways such as:

-

C-O Bond Cleavage : Formation of phenoxy and methyl radicals.

-

Radical Recombination : Producing benzofuran or methylcyclopentadiene derivatives.

-

Vinyl Group Degradation : Fragmentation of the ethylvinyl substituent into smaller hydrocarbons (e.g., ethylene, propene).

Key Pyrolysis Products (Inferred):

-

Benzaldehyde

-

Styrene derivatives

-

Cyclopentadiene

Addition Reactions at the Vinyl Group

The 1-ethylvinyl moiety (-CH₂CH=CH₂) is susceptible to addition reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) would reduce the double bond, yielding p-(1-ethyl)-anisole .

-

Halogenation : Bromine or chlorine could add across the double bond, forming dihalo derivatives.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) may form an epoxide .

Table 2: Potential Addition Reactions

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd | Room temperature | 4-methoxy-1-ethylbenzene |

| Br₂ (excess) | CCl₄, 0°C | 4-methoxy-1-(1,2-dibromoethyl)benzene |

| mCPBA | Dichloromethane | 4-methoxy-1-(epoxyethyl)benzene |

Oxidation Reactions

The methoxy group and unsaturated vinyl substituent may undergo oxidation:

-

Methoxy Group Stability : Resistant to mild oxidants but cleaved by strong acids (e.g., HI) to form phenolic derivatives .

-

Vinyl Group Oxidation : Ozonolysis could break the double bond, yielding aldehydes or ketones.

Biological and Environmental Reactivity

Identified in Cuminum cyminum (cumin) , this compound may participate in biochemical interactions:

Propiedades

Número CAS |

21758-19-0 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

1-but-1-en-2-yl-4-methoxybenzene |

InChI |

InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-8H,2,4H2,1,3H3 |

Clave InChI |

MICPMNHQZIPMPP-UHFFFAOYSA-N |

SMILES |

CCC(=C)C1=CC=C(C=C1)OC |

SMILES canónico |

CCC(=C)C1=CC=C(C=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.